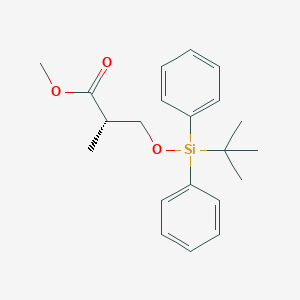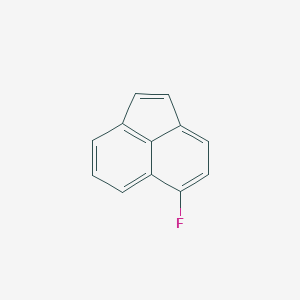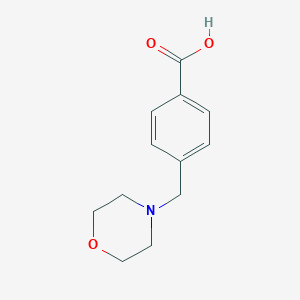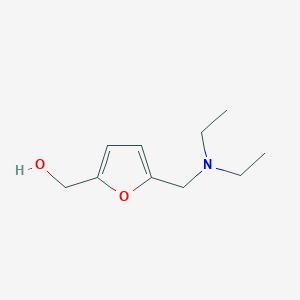
(5-((Diethylamino)methyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((Diethylamino)methyl)furan-2-yl)methanol, also known as DEMF, is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
(5-((Diethylamino)methyl)furan-2-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The exact mechanism of action of (5-((Diethylamino)methyl)furan-2-yl)methanol is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation in the brain. It has been shown to increase levels of antioxidant enzymes and decrease levels of pro-inflammatory cytokines.
Biochemical And Physiological Effects
(5-((Diethylamino)methyl)furan-2-yl)methanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of glutathione, an antioxidant enzyme, in the brain. It has also been shown to decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, (5-((Diethylamino)methyl)furan-2-yl)methanol has been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using (5-((Diethylamino)methyl)furan-2-yl)methanol in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are a number of future directions for research on (5-((Diethylamino)methyl)furan-2-yl)methanol. One area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more targeted treatments for neurodegenerative diseases. Another area of focus could be on studying its potential use in other areas of medicine, such as cancer treatment or cardiovascular disease. Overall, (5-((Diethylamino)methyl)furan-2-yl)methanol has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.
properties
CAS RN |
15433-80-4 |
|---|---|
Product Name |
(5-((Diethylamino)methyl)furan-2-yl)methanol |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[5-(diethylaminomethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO2/c1-3-11(4-2)7-9-5-6-10(8-12)13-9/h5-6,12H,3-4,7-8H2,1-2H3 |
InChI Key |
CRHKDRDOMGTZON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(O1)CO |
Canonical SMILES |
CCN(CC)CC1=CC=C(O1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

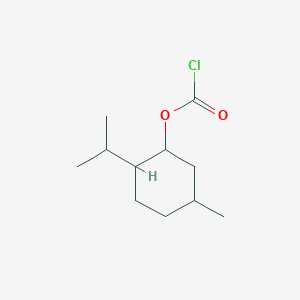
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
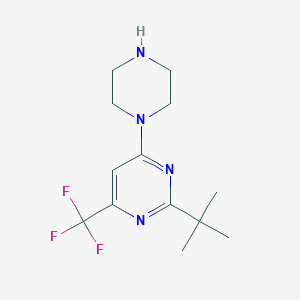
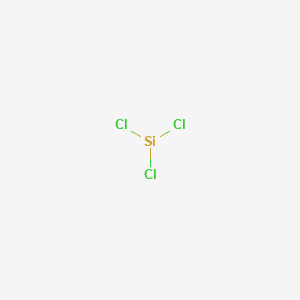
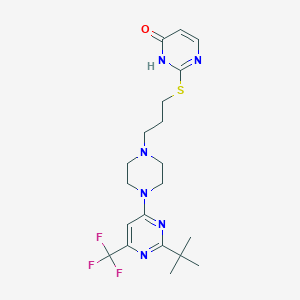
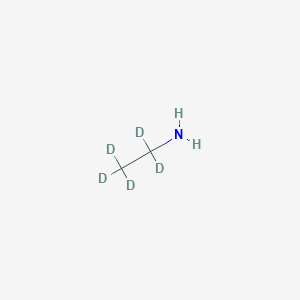
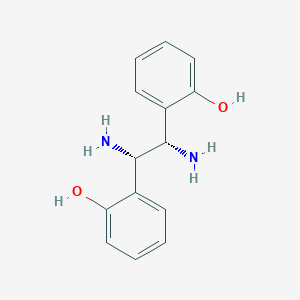
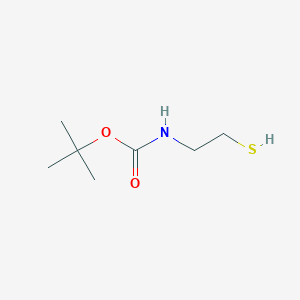
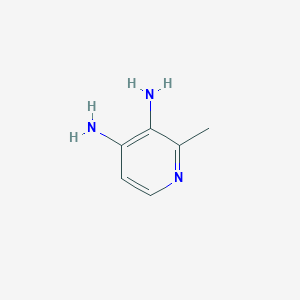
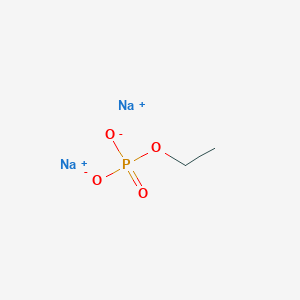
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
